molecular formula C15H18ClN3 B12555907 4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine CAS No. 142908-95-0

4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine

Cat. No.: B12555907
CAS No.: 142908-95-0
M. Wt: 275.77 g/mol
InChI Key: VUKTYIBMIYODIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a propyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the chloro, propyl, and pyridinyl substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro group can be substituted with other nucleophiles to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under various conditions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-methylpyrimidine
  • 4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-ethylpyrimidine
  • 4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-butylpyrimidine

Uniqueness

4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

142908-95-0

Molecular Formula

C15H18ClN3

Molecular Weight

275.77 g/mol

IUPAC Name

4-chloro-2-(2-propan-2-ylpyridin-4-yl)-6-propylpyrimidine

InChI

InChI=1S/C15H18ClN3/c1-4-5-12-9-14(16)19-15(18-12)11-6-7-17-13(8-11)10(2)3/h6-10H,4-5H2,1-3H3

InChI Key

VUKTYIBMIYODIN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=N1)C2=CC(=NC=C2)C(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.